Cas no 105983-83-3 (Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate)
Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate
- tert-butyl N-methyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
- N,N′-Di-Boc-N-MethylethylenediaMine
- N-Boc-2-(Boc-methylamino)ethylamine
- N,Nμ-Di-Boc-N-methylethylenediamine
- N-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-N-methylcarbamic acid 1,1-dimethylethyl ester
- DTXSID30731971
- N,N'-Di-Boc-N-methylethylenediamine
- tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(methyl)carbamate
- N,N'-Di-Boc-N-methylethylenediamine, 97%
- SCHEMBL3574542
- tert-Butyl {2-[(tert-butoxycarbonyl)amino]ethyl}methylcarbamate
- 105983-83-3
- N,N-Di-Boc-N-methylethylenediamine
-
- MDL: MFCD16878982
- Inchi: 1S/C13H26N2O4/c1-12(2,3)18-10(16)14-8-9-15(7)11(17)19-13(4,5)6/h8-9H2,1-7H3,(H,14,16)
- InChI Key: LDEPHSIHMSDUAS-UHFFFAOYSA-N
- SMILES: O(C(N(C)CCNC(=O)OC(C)(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 274.18925731g/mol
- Monoisotopic Mass: 274.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- Density: 1.030±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 114-119 °C
- Solubility: Slightly soluble (2.6 g/l) (25 º C),
Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 723282-1G |
Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate |
105983-83-3 | 97% | 1G |
¥243.06 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 723282-5G |
Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate |
105983-83-3 | 97% | 5G |
¥793.6 | 2022-02-24 |
Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate
Introduction to Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate (CAS No. 105983-83-3)
Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate, with the chemical formula C11H21N2O3, is a significant compound in the field of pharmaceutical chemistry. This compound is widely recognized for its utility as an intermediate in the synthesis of various bioactive molecules. The presence of both a tert-butyl group and a Boc-amino group makes it a versatile building block for the development of novel drugs and therapeutic agents.
The CAS number 105983-83-3 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers. Its molecular structure, characterized by a carbamate linkage, contributes to its reactivity and functional diversity, making it valuable in organic synthesis and medicinal chemistry.
In recent years, there has been growing interest in the development of carbamate-based compounds due to their potential applications in drug discovery. Carbamates are known for their ability to act as protease inhibitors, which has led to their investigation in the treatment of various diseases, including cancer and inflammation-related disorders. The Boc-amino group, specifically, provides stability to the compound during synthetic processes while also allowing for selective modifications, enhancing its utility in medicinal chemistry.
One of the most compelling aspects of Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymes involved in disease pathways. For instance, studies have demonstrated its effectiveness in generating derivatives that inhibit matrix metalloproteinases (MMPs), which are implicated in tumor invasion and metastasis. The tert-butyl group further aids in modulating the pharmacokinetic properties of these derivatives, improving their bioavailability and therapeutic efficacy.
The pharmaceutical industry has been particularly keen on exploring carbamate-based compounds due to their favorable pharmacological profiles. The Boc-amino group not only serves as a protective moiety during synthesis but also contributes to the overall solubility and stability of the final drug candidates. This dual functionality makes Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate an indispensable tool in synthetic organic chemistry.
Recent advancements in computational chemistry have further enhanced the understanding of how Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate behaves in various chemical environments. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These computational approaches have been instrumental in predicting the binding affinities and metabolic stability of derivatives derived from this compound, thereby accelerating the drug discovery process.
The versatility of Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate extends beyond its role as an intermediate. It has also been explored as a scaffold for developing novel catalysts and ligands in transition-metal-catalyzed reactions. These applications highlight its importance not only in medicinal chemistry but also in broader areas of organic synthesis.
In conclusion, Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate (CAS No. 105983-83-3) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features, including the tert-butyl group and Boc-amino group, make it a valuable intermediate for synthesizing bioactive molecules. The growing body of research on carbamate-based compounds underscores their potential as therapeutic agents, making Tert-Butyl N-[2-(Boc-Amino)Ethyl]-N-Methylcarbamate a cornerstone in modern drug discovery efforts.
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